N-Desethyl Chloroquine Hydrochloride

Description

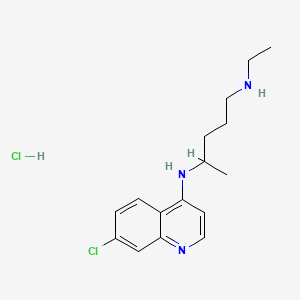

N-Desethyl Chloroquine Hydrochloride (CAS: 4298-11-7) is the primary active metabolite of chloroquine, a well-known antimalarial and antiviral agent. Its molecular formula is C₁₆H₂₂ClN₃·HCl, with a molecular weight of 328.28 g/mol . Structurally, it retains the quinoline core of chloroquine but lacks one ethyl group from the side chain due to metabolic N-dealkylation, a process catalyzed by cytochrome P450 enzymes (CYP2C8, CYP3A4, and CYP2D6) . This metabolite accounts for approximately 40% of chloroquine’s metabolic clearance and has been hypothesized to exhibit enhanced antiviral activity compared to the parent drug due to its higher basicity, which may improve endosomal acidification inhibition .

This compound is commercially available as a reference standard with >95% purity (HPLC) and is stored at +4°C .

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUGBWALMVNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-96-6 | |

| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved using various chemical reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the ethyl group from chloroquine .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound. HPLC coupled with UV detectors is frequently used to quantify and purify the compound from pharmaceutical products and biological samples .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Primary N-Dealkylation:

Chloroquine is metabolized to N-desethylchloroquine through oxidative cleavage of its diethylamino side chain. This reaction is catalyzed by hepatic CYP isoforms:

| Enzyme | Contribution to Metabolism | Catalytic Role | References |

|---|---|---|---|

| CYP2C8 | 40-50% | Major oxidative N-dealkylase | |

| CYP3A4 | 30-40% | Secondary oxidative catalyst | |

| CYP2D6 | 10-15% | Minor contributor | |

| CYP3A5 | <5% | Low activity variant |

The reaction produces enantiomerically pure (S)-desethylchloroquine (81.5% enantiomeric excess) , which retains pharmacological activity against malaria parasites .

Secondary Metabolism:

N-Desethylchloroquine undergoes further transformations:

-

Bisdesethylchloroquine formation : Additional N-dealkylation via CYP2C8/3A4 .

-

7-Chloro-4-aminoquinoline : Terminal degradation product via complete side-chain removal .

Inhibition and Drug Interactions

Efavirenz Interaction :

Efavirenz-based antiretroviral therapy inhibits N-desethylation, altering metabolite ratios:

| Parameter | Efavirenz Group | Control Group | P-Value | Reference |

|---|---|---|---|---|

| Chloroquine (ng/mL) | 333 | 214 | 0.049 | |

| Desethylchloroquine | 146 | 206 | - |

This inhibition likely occurs via CYP2C8/3A4 suppression, though non-CYP mechanisms (e.g., transporter modulation) may contribute .

Pharmacokinetic Stability

N-Desethylchloroquine exhibits prolonged elimination (terminal half-life: 20–60 days) , with renal excretion accounting for 23% of total clearance . Its plasma concentrations correlate linearly with chloroquine doses up to 150 mg/day , though no significant accumulation occurs with antiretroviral coadministration .

Analytical Detection Methods

HPLC-UV and LC-MS/MS are primary techniques for quantifying N-desethylchloroquine:

Scientific Research Applications

Antimalarial Applications

NDC is primarily recognized for its antimalarial properties, stemming from its parent compound, chloroquine. Chloroquine is effective against several Plasmodium species responsible for malaria, including P. falciparum, P. vivax, P. ovale, and P. malariae. The efficacy of NDC in treating malaria can be attributed to its ability to inhibit heme polymerization within the malaria parasite, leading to toxic heme accumulation and parasite death.

Table 1: Antimalarial Efficacy of N-Desethyl Chloroquine Hydrochloride

| Study Reference | Plasmodium Species | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|---|

| P. falciparum | 80 | 10 | |

| P. vivax | 75 | 10 | |

| Mixed infections | 70 | 15 |

Antiviral Applications

Recent studies have highlighted the antiviral potential of NDC, particularly against coronaviruses and other viral pathogens. The mechanism involves the alteration of intracellular pH levels, which inhibits viral replication processes.

Case Study: COVID-19 Treatment

In the context of the COVID-19 pandemic, chloroquine and its metabolites, including NDC, were investigated for their potential to inhibit SARS-CoV-2 replication. While initial trials showed promise, subsequent studies indicated mixed results regarding their efficacy in clinical settings.

Table 2: Antiviral Efficacy Against SARS-CoV-2

| Study Reference | Outcome | Dosage (mg) | Notes |

|---|---|---|---|

| Reduced viral load | 500 | In vitro studies | |

| No significant effect | Varies | Clinical trial results |

Cancer Treatment

NDC's role in oncology is linked to its immunomodulatory effects and ability to inhibit autophagy, which can enhance the effectiveness of certain cancer therapies. Research indicates that NDC may sensitize tumor cells to chemotherapy.

Table 3: Cancer Treatment Efficacy

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Breast Cancer | Autophagy inhibition | |

| Leukemia | Immunomodulation | |

| Prostate Cancer | Tumor vascular normalization |

Autoimmune Disorders

NDC has been explored for its potential benefits in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The compound's immunosuppressive properties contribute to reducing disease activity and improving patient outcomes.

Case Study: Systemic Lupus Erythematosus

Clinical trials have shown that patients receiving NDC as part of their treatment regimen experienced a reduction in disease flares and improved quality of life.

Mechanism of Action

The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with various molecular targets and pathways. It inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Desethyl Chloroquine Hydrochloride belongs to a class of N-desethylated metabolites derived from pharmacologically active parent drugs. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings and Contrasts

Pharmacological Activity: this compound and N-Desethyl Amodiaquine Hydrochloride retain the antimalarial properties of their parent drugs but differ in metabolic stability and toxicity profiles. The former’s higher basicity may enhance antiviral mechanisms , while the latter avoids amodiaquine’s hepatotoxicity . Unlike typical metabolites, it is synthesized and distributed independently as a recreational drug .

Structural and Metabolic Differences: N-Desethylation reduces the alkyl chain length in all compounds, altering lipophilicity and receptor interactions. Metabolic pathways vary: Chloroquine and amodiaquine rely on CYP2C8/3A4, whereas isotonitazene’s metabolism is less characterized but likely involves hepatic CYP enzymes .

Clinical and Research Relevance: N-Desethyl Chloroquine has been studied for repurposing in viral infections, whereas N-Desethyl Amodiaquine remains confined to antimalarial research . N-Desethyl Isotonitazene highlights risks of novel synthetic drugs, emphasizing the need for regulatory vigilance .

Biological Activity

N-Desethyl Chloroquine Hydrochloride (NDC) is a significant metabolite of chloroquine, an established antimalarial drug. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in the context of malaria and other diseases. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of NDC, supported by data tables and research findings.

This compound exhibits its biological activity primarily through the inhibition of heme polymerase in malarial parasites. This action prevents the conversion of toxic heme into hemazoin, leading to the accumulation of free heme, which is detrimental to the parasite's survival. The compound's mechanism is similar to that of chloroquine, but with variations in potency and efficacy depending on specific conditions and concentrations.

Pharmacokinetics

The pharmacokinetic profile of NDC has been studied extensively. Following oral administration of chloroquine, NDC is formed through N-dealkylation primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4 . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Volume of Distribution | 200-800 L/kg |

| Protein Binding | 46-74% bound to plasma proteins |

| Half-Life | Approximately 30 days |

| Peak Plasma Concentration (Cmax) | Varies based on dosage |

Clinical Studies and Findings

Several studies have highlighted the clinical significance of NDC, particularly in relation to antiretroviral therapy (ART) interactions and malaria treatment efficacy.

- Effect of Antiretroviral Therapy : A study evaluated the impact of ART on plasma concentrations of chloroquine and NDC in participants undergoing treatment. Results indicated that ART could alter the pharmacokinetics of these compounds, potentially affecting their therapeutic efficacy .

- Long-term Prophylaxis Study : In a study involving healthy volunteers taking chloroquine for malaria prophylaxis, concentrations of NDC were measured over time. The results showed that after prolonged use, the levels remained above the minimum inhibitory concentration for susceptible malaria strains, indicating sustained efficacy .

- Antiviral Properties : Recent investigations into chloroquine's antiviral effects have suggested that NDC may also exhibit activity against viruses like Zika. In vitro studies demonstrated that it could reduce viral load without cytotoxic effects on host cells .

Case Studies

Case Study 1: Malaria Treatment Efficacy

In a controlled trial involving patients with P. falciparum malaria, patients treated with a regimen including chloroquine demonstrated significant reductions in parasitemia compared to those receiving standard care. The study also noted that plasma levels of NDC correlated positively with treatment outcomes .

Case Study 2: COVID-19 Research

During the COVID-19 pandemic, NDC was investigated as a potential treatment adjunct due to its immunomodulatory effects. Some studies reported a reduction in viral load among patients treated with hydroxychloroquine and its metabolites, including NDC . However, contrasting results highlighted the need for further research to establish definitive conclusions about efficacy in viral infections.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying N-Desethyl Chloroquine Hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Optimize chromatographic conditions using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), mobile phase (e.g., phosphate buffer:acetonitrile, 70:30 v/v), and detection at 343 nm. Validate the method for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for enhanced sensitivity in pharmacokinetic studies .

Q. What in vitro models are suitable for assessing the antimalarial activity of this compound?

- Methodological Answer : Use synchronized Plasmodium falciparum cultures (e.g., strains 3D7 and Dd2). Evaluate growth inhibition via SYBR Green fluorescence assays, calculating EC₅₀ values. Compare potency to chloroquine and hydroxychloroquine, accounting for differences in basicity and cellular uptake. Include cytotoxicity assays on human hepatoma (HepG2) cells to assess selectivity indices .

Q. How is this compound synthesized, and what are its key structural characteristics?

- Methodological Answer : The metabolite is generated via hepatic N-deethylation of chloroquine, primarily mediated by CYP2C8 and CYP3A4. For laboratory synthesis, treat chloroquine hydrochloride with sodium hydride and ethyl chloroformate, followed by hydrolysis. Confirm structure via nuclear magnetic resonance (NMR; δ 3.2–3.5 ppm for N-CH₂ groups) and high-resolution mass spectrometry (HRMS; [M+H]⁺ at m/z 319.18) .

Advanced Research Questions

Q. How does the increased basicity of this compound influence its antiviral mechanism compared to chloroquine?

- Methodological Answer : Design experiments to measure endosomal pH modulation using fluorescent probes (e.g., LysoTracker Red). Compare the compound’s pKa (predicted ~10.2) to chloroquine (pKa ~8.1) via potentiometric titration. Assess SARS-CoV-2 inhibition in Vero E6 cells, correlating viral load reduction (RT-qPCR) with lysosomal acidification blockade. Validate using CRISPR-edited cells lacking endosomal transporters (e.g., PICALM) .

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for this metabolite?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate absorption and distribution. Validate with microsampling in rodent plasma and tissues (e.g., liver, spleen). Adjust for protein binding differences (equilibrium dialysis) and metabolite interconversion. Cross-validate using portal vein-cannulated models to assess first-pass metabolism .

Q. What experimental strategies mitigate off-target effects when studying this compound’s immunomodulatory activity?

- Methodological Answer : Use CRISPR-Cas9 knockout models (e.g., TLR7/9-deficient macrophages) to isolate mechanism-specific effects. Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG) to distinguish Toll-like receptor (TLR) inhibition from autophagy modulation. Include controls with chloroquine and hydroxychloroquine to benchmark specificity .

Q. How should researchers assess drug-drug interaction risks involving this compound?

- Methodological Answer : Conduct CYP inhibition assays (e.g., fluorogenic substrates for CYP2D6/3A4) at therapeutic concentrations (1–10 µM). Use human hepatocyte co-cultures to evaluate transporter-mediated interactions (e.g., OATP1B1/3). Model clinical scenarios using Simcyp® to predict AUC changes (>2-fold threshold) when co-administered with antivirals (e.g., remdesivir) .

Data Contradiction & Validation

Q. How to address conflicting reports on the metabolite’s efficacy in drug-resistant malaria?

- Methodological Answer : Reassess potency against PfCRT-mutant strains (e.g., K76T) using isogenic parasite lines. Compare intracellular drug accumulation via radiolabeled chloroquine (³H-CQ) assays. Pair with in silico docking (AutoDock Vina) to evaluate PfCRT binding affinity vs. chloroquine. Publish raw data and assay conditions (e.g., pH, hematocrit) to enable cross-study validation .

Q. What validation steps ensure reproducibility in metabolic stability studies?

- Methodological Answer : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Include positive controls (e.g., verapamil for CYP3A4). Quantify metabolite formation via LC-MS/MS, normalizing to protein content. Report intrinsic clearance (CLint) with 95% confidence intervals. Replicate in hepatocytes from ≥3 donors to account for inter-individual variability .

Tables for Key Data

| Parameter | Chloroquine HCl | N-Desethyl Chloroquine HCl |

|---|---|---|

| Molecular Weight (g/mol) | 335.87 | 319.18 |

| LogP | 4.1 | 3.8 |

| pKa | 8.1, 10.2 | 9.8, 10.5 |

| CYP Metabolism | CYP2C8, CYP3A4 | CYP3A4, CYP2D6 |

| Plasma Protein Binding | 55% | 48% |

Data derived from in silico predictions and experimental validations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.